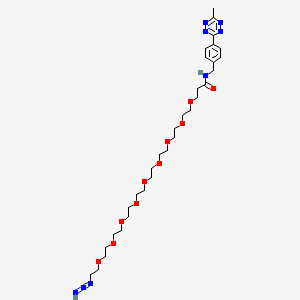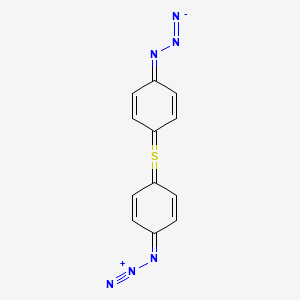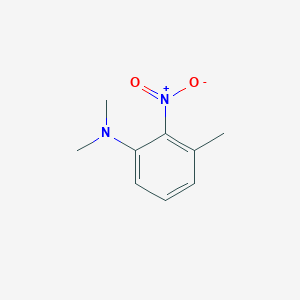![molecular formula C12H10N4S B14033715 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with a molecular formula of C12H10N4S It is characterized by the presence of a triazolo-pyridine core structure with a phenylthio substituent at the 6-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Various electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Aplicaciones Científicas De Investigación
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of its targets. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 . These interactions can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its phenylthio substituent, which imparts distinct chemical and biological properties. This differentiates it from other triazolo-pyridine derivatives, which may lack this substituent and therefore exhibit different reactivity and biological activities.
Propiedades
Fórmula molecular |
C12H10N4S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
6-phenylsulfanyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4S/c13-12-14-11-7-6-10(8-16(11)15-12)17-9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
Clave InChI |
YGKQSIBZRSGBEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CN3C(=NC(=N3)N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)




![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)






